molecular formula C9H10F2O B7875388 2-(3,4-Difluorophenyl)propan-2-ol

2-(3,4-Difluorophenyl)propan-2-ol

Cat. No. B7875388
M. Wt: 172.17 g/mol
InChI Key: IIMFBKYZCIEADY-UHFFFAOYSA-N
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Patent
US06620815B1

Procedure details

To a solution of ethylmagnesium bromide in ether (38.0 mL, 38.0 mmol) at 0° C., was added a solution of 3′,4′-difluoroacetophenone (5.0 g, 32.0 mmol) in diethyl ether (35 mL). The reaction mixture was stirred at 0° C. for 1 h when TLC analysis indicated that the reaction was complete (Rf=0.3, 3:1 hexane/EtOAc). The reaction was quenched carefully by adding 38 mL of water. It was extracted with diethyl ether (2×30 mL), washed with Rochelle's salt followed by brine and the organic layer was dried over Na2SO4. The solvent was removed in vacuo after filtration and 2-(3,4-difluorophenyl)propan-2-ol was obtained as a colorless oil (crude wt.=5.4 g, 97%) which looked >90% pure by NMR. It was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)C.[F:5][C:6]1[CH:7]=[C:8]([C:13](=[O:15])[CH3:14])[CH:9]=[CH:10][C:11]=1[F:12].CCCCCC.CCOC(C)=O>C(OCC)C>[F:5][C:6]1[CH:7]=[C:8]([C:13]([OH:15])([CH3:1])[CH3:14])[CH:9]=[CH:10][C:11]=1[F:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C(C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
38 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h when TLC analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched carefully
ADDITION
Type
ADDITION
Details
by adding 38 mL of water
EXTRACTION
Type
EXTRACTION
Details
It was extracted with diethyl ether (2×30 mL)
WASH
Type
WASH
Details
washed with Rochelle's salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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